molecular formula C5H8N4O B1356250 1-methyl-1H-imidazole-2-carbohydrazide CAS No. 33543-79-2

1-methyl-1H-imidazole-2-carbohydrazide

Cat. No. B1356250
CAS RN: 33543-79-2
M. Wt: 140.14 g/mol
InChI Key: NHBUERBIIJQGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazole-2-carbohydrazide belongs to the class of organic compounds known as n-substituted imidazoles . It is a heterocyclic compound containing an imidazole ring substituted at position 1 . This compound can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Molecular Structure Analysis

The molecular formula of 1-methyl-1H-imidazole-2-carbohydrazide is C5H8N4O . The InChI code for this compound is 1S/C5H8N4O/c1-9-3-2-7-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) .


Physical And Chemical Properties Analysis

1-Methyl-1H-imidazole-2-carbohydrazide has a molecular weight of 140.14 . It is a solid at room temperature .

Scientific Research Applications

High-Temperature Proton-Conducting Polymer Electrolyte

1-Methyl-1H-Imidazole-2-Carbohydrazide (Me-Im) is utilized as an additive in polybenzimidazole (PBI) equilibrated with phosphoric acid. This system is noted for its high-temperature proton-conducting polymer electrolyte properties, especially in the context of fuel cell applications. Me-Im's influence on the conductivity of these membranes has been a subject of research, particularly at temperatures ranging from 80–200 °C under various humidity conditions (Schechter & Savinell, 2002).

Antioxidant and Antimicrobial Activities

A series of compounds derived from 1-methyl-1H-imidazole-2-carbohydrazide have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies include the assessment of their quantitative structure–activity relationships and molecular docking, indicating the potential of these compounds in various biological and pharmacological contexts (Bassyouni et al., 2012).

Synthesis of Bis-Heterocyclic 1H-Imidazole 3-Oxides

Research has focused on the reaction of 1H-imidazole-4-carbohydrazides with isothiocyanates to create thiosemicarbazides and subsequently tobis-heterocyclic 1H-imidazole 3-oxides. This process, which retains the imidazole N-oxide residue, is significant in synthetic chemistry, particularly for the creation of complex molecular structures with potential applications in various fields, including pharmaceuticals and material science (Pieczonka, Mlostoń & Heimgartner, 2012).

Antimicrobial Studies of Novel Fused Heterocyclic Compounds

1-Methyl-1H-imidazole-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. These studies highlight the compound's potential in creating new agents for combatting microbial infections, an area of significant importance in medical research (Khairwar, Mishra & Singh, 2021).

Synthesis of Novel Pyrazole Integrated 1,3,4-Oxadiazoles

The integration of 1-methyl-1H-imidazole-2-carbohydrazide in the synthesis of novel pyrazole integrated 1,3,4-oxadiazoles has been explored. This research opens new avenues in the synthesis of complex organic compounds, potentially useful in various applications such as pharmaceuticals, agrochemicals, and materials science (Ningaiah et al., 2014).

properties

IUPAC Name

1-methylimidazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-7-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBUERBIIJQGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589549
Record name 1-Methyl-1H-imidazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-imidazole-2-carbohydrazide

CAS RN

33543-79-2
Record name 1-Methyl-1H-imidazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of t-butyl 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]hydrazinecarboxylate (I45) (143 mg, 0.595 mmol) in 1,4-dioxane (1.5 ml) stirred under argon at room temp was added a solution of hydrochloric acid (4 M) in dioxane (2.232 ml, 8.93 mmol). The reaction mixture was stirred at RT for 48 hr, then evaporated in vacuo and the residue added to an SCX column and eluted with dichloromethane (100 ml) followed by 5% MeOH/DCM (50 ml), 10% MeOH/DCM (30 ml), and 2M NH3/MeOH (50 ml) to afford the required product as a chartreuse solid in 73.1 mg, which was used without further purification in the next step.
Name
t-butyl 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]hydrazinecarboxylate
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.232 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-imidazole-2-carbohydrazide
Reactant of Route 2
1-methyl-1H-imidazole-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-methyl-1H-imidazole-2-carbohydrazide
Reactant of Route 4
1-methyl-1H-imidazole-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-methyl-1H-imidazole-2-carbohydrazide
Reactant of Route 6
1-methyl-1H-imidazole-2-carbohydrazide

Citations

For This Compound
1
Citations
BS Lady - 2013 - trace.tennessee.edu
The work of this dissertation describes the design and synthesis of 1, 2, 4-triazine ligands and other N-containing heterocycles and their use in the copper-catalyzed azide-alkyne …
Number of citations: 4 trace.tennessee.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.